N-(2-fluorobenzyl)-2-(pyrrolidin-1-yl)ethanamine
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Overview
Description
n-(2-Fluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is a synthetic organic compound that features a fluorobenzyl group attached to a pyrrolidine ring via an ethanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Fluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Ethanamine Linker: This can be achieved by reacting 2-bromoethylamine with pyrrolidine under basic conditions.
Introduction of the Fluorobenzyl Group: The ethanamine intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the fluorobenzyl group to a benzyl group or reduce any imine intermediates back to amines.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced amines or benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
n-(2-Fluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways involving amine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting neurological or psychiatric conditions.
Industry: Used in the production of specialty chemicals or as a building block in material science.
Mechanism of Action
The mechanism of action of n-(2-Fluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorobenzyl group could enhance its binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
n-(2-Chlorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a methyl group instead of fluorine.
n-(2-Bromobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in n-(2-Fluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its analogs with different substituents.
Properties
Molecular Formula |
C13H19FN2 |
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Molecular Weight |
222.30 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H19FN2/c14-13-6-2-1-5-12(13)11-15-7-10-16-8-3-4-9-16/h1-2,5-6,15H,3-4,7-11H2 |
InChI Key |
ADYLNLBYVHXGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=CC=C2F |
Origin of Product |
United States |
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